An In-depth Technical Guide to 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid (CAS 17515-74-1)
An In-depth Technical Guide to 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid (CAS 17515-74-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid is a specialized heterocyclic compound that stands at the intersection of furan chemistry and fluorine chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group onto the furan scaffold imparts unique physicochemical properties that are highly sought after in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The potent electron-withdrawing nature and high lipophilicity of the -CF3 group can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability.[2] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its spectroscopic signature and potential applications, serving as a critical resource for researchers engaged in advanced chemical synthesis and drug discovery.
Physicochemical and Structural Characteristics
5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid is a solid at room temperature with a molecular formula of C₇H₅F₃O₃ and a molecular weight of 194.11 g/mol .[3] Its structure features a furan ring substituted with a methyl group at the 5-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 3-position.
| Property | Value | Source |
| CAS Number | 17515-74-1 | [3] |
| Molecular Formula | C₇H₅F₃O₃ | [3] |
| Molecular Weight | 194.11 g/mol | [3] |
| Melting Point | 124°C | [3] |
| Boiling Point | 241.2°C at 760 mmHg | [3] |
| IUPAC Name | 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid | [3] |
| InChI Key | NURNFMNHTHXTDS-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC(=C(O1)C(F)(F)F)C(=O)O | [3] |
digraph "5_methyl_2_trifluoromethyl_furan_3_carboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [style=solid];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O1 [label="O"]; C5 [label="C", pos="1.5,0!"]; O2 [label="O", pos="2.0,-0.866!"]; O3 [label="O", pos="2.0,0.866!"]; H1[label="H", pos="2.5,1.2!"]; C6 [label="C", pos="-1.5,0!"]; H2[label="H", pos="-2.0,0.866!"]; H3[label="H", pos="-2.0,-0.866!"]; H4[label="H", pos="-1.5,-1.5!"]; C7 [label="C", pos="0,-1.5!"]; F1 [label="F", pos="-0.5,-2.5!"]; F2 [label "F", pos="0.5,-2.5!"]; F3 [label="F", pos="0,-2.0!"]; H5[label="H", pos="1.5, -1.5!"];
C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- C1; C1 -- C5; C5 -- O2; C5 -- O3; O3 -- H1; C3 -- C6; C6 -- H2; C6 -- H3; C6 -- H4; C4 -- C7; C7 -- F1; C7 -- F2; C7 -- F3; C2 -- H5; }
Caption: 2D structure of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid.
Synthesis and Purification
Proposed Synthetic Pathway
A potential approach could involve the cycloaddition of a trifluoromethylated precursor. The synthesis of trifluoromethyl-containing heterocycles often utilizes building block strategies due to the unique challenges of introducing the -CF3 group.[5][6]
Caption: Proposed general synthetic workflow.
Illustrative Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, yet chemically sound, procedure based on analogous transformations.
Step 1: Synthesis of a Trifluoromethylated Furan Ester Intermediate
-
To a solution of a suitable trifluoromethylated starting material (e.g., a trifluoroacetoacetate derivative) in an appropriate solvent like toluene, add a catalyst such as a Lewis acid.
-
Slowly add a methylated precursor that can undergo cyclization.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ester intermediate.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ester intermediate in a mixture of a suitable solvent (e.g., methanol or ethanol) and water.
-
Add a base, such as sodium hydroxide or potassium hydroxide, and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a dilute mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid.
Spectroscopic Analysis
While publicly available spectra are limited, the expected spectroscopic data can be predicted based on the functional groups present in the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl protons and the furan ring proton.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~2.4 | Singlet |
| ~6.5 | Singlet |
| >10 | Broad Singlet |
The electron-withdrawing trifluoromethyl and carboxylic acid groups will deshield the adjacent furan proton, shifting its resonance downfield. The methyl group protons are expected to appear as a sharp singlet in the typical alkyl region. The acidic proton of the carboxylic acid will be a broad singlet at a significantly downfield chemical shift.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -CH₃ |
| ~110-120 | Furan C-4 |
| ~120-130 (quartet, J ≈ 270 Hz) | -CF₃ |
| ~140-150 | Furan C-5 |
| ~150-160 (quartet, J ≈ 35 Hz) | Furan C-2 |
| ~125-135 | Furan C-3 |
| ~165-175 | -COOH |
The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The furan carbons will have chemical shifts influenced by the substituents.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and the trifluoromethyl group.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 | O-H |
| 1700-1725 | C=O |
| 1100-1300 | C-F |
| ~1600 | C=C |
The most prominent feature will be the very broad O-H stretch of the carboxylic acid, a hallmark of this functional group due to hydrogen bonding.[7] A strong carbonyl (C=O) absorption will also be present.[7] The C-F stretches of the trifluoromethyl group will appear as strong bands in the fingerprint region.
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.11 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the trifluoromethyl group, and other characteristic furan ring cleavages.
Reactivity and Chemical Transformations
The reactivity of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid is dictated by its functional groups: the carboxylic acid and the trifluoromethylated furan ring.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental in creating derivatives for various applications.
-
Furan Ring: The furan ring is an electron-rich aromatic system, but the presence of the strongly electron-withdrawing trifluoromethyl and carboxylic acid groups deactivates it towards electrophilic substitution. However, the ring can still participate in certain cycloaddition reactions. The C-F bonds in the trifluoromethyl group are highly stable.
Caption: Key chemical transformations.
Applications in Drug Discovery and Development
The unique structural features of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid make it an attractive building block in drug discovery.
-
Metabolic Stability: The trifluoromethyl group is known to block metabolic oxidation at the position it occupies, which can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.[2]
-
Enhanced Potency: The lipophilicity of the -CF3 group can enhance the binding of a molecule to the hydrophobic pockets of target proteins. Its strong electron-withdrawing nature can also modulate the acidity of nearby functional groups, influencing their interactions with biological targets.[2][8]
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties.[2]
While specific biological activities for this exact compound are not widely reported, related furan-containing molecules have shown a range of biological activities, including antibacterial and anticancer properties.[9][10] For instance, certain furan derivatives have been investigated as potential antitubercular agents.[11] Therefore, derivatives of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid represent a promising area for the development of new therapeutic agents.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid is a valuable and versatile building block for synthetic and medicinal chemists. Its unique combination of a furan core, a methyl group, a carboxylic acid, and a trifluoromethyl group offers a powerful platform for the design and synthesis of novel molecules with potentially enhanced biological activity and improved pharmacokinetic properties. This guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate further research and innovation in the scientific community.
References
-
Trifluoromethylated heterocycles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 22(30), 6246-6276. Retrieved from [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). MDPI. Retrieved from [Link]
-
5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). ResearchGate. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link]
-
Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (n.d.). OUCi. Retrieved from [Link]
-
2-Furancarboxylic acid, 5-methyl-. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. (n.d.). Arkivoc. Retrieved from [Link]
-
2-FLUORO-5-(5-METHYLFUR-2-YL)-3-(TRIFLUOROMETHYL)-FURAN - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
5-methyl-2-furan carboxylic acid, 1917-15-3. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. (2001). ResearchGate. Retrieved from [Link]
-
ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
2-Furoic acid, 3-methyl. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. Retrieved from [Link]
-
Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. (n.d.). MDPI. Retrieved from [Link]
-
Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). ResearchGate. Retrieved from [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]
-
Introduction to IR Spectroscopy - Carboxylic Acids. (2012). YouTube. Retrieved from [Link]
-
2-Furancarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]
-
¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). (n.d.). ResearchGate. Retrieved from [Link]
-
3-Furancarboxylic acid, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
2-formyl-5-(hydroxymethyl)-3-furancarboxylic acid methyl ester. (n.d.). SpectraBase. Retrieved from [Link]
-
Showing Compound 5-Methyl-2(3H)-furanone (FDB000776). (n.d.). FooDB. Retrieved from [Link]
Sources
- 1. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | C7H5F3O3 | CID 2782183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
